Product packaging for 6,8-Dichloroimidazo[1,2-b]pyridazine(Cat. No.:CAS No. 1161847-29-5)

6,8-Dichloroimidazo[1,2-b]pyridazine

Cat. No.: B3086678
CAS No.: 1161847-29-5
M. Wt: 188.01 g/mol
InChI Key: GLLRMDGVQIRAKO-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Imidazo[1,2-b]pyridazine (B131497) Chemistry

The chemistry of imidazo[1,2-b]pyridazines has evolved significantly since its early explorations. Initial synthetic routes typically involved the condensation of a 3-amino-6-halopyridazine with an α-bromoketone. nih.gov This method proved effective, particularly because the halogen on the pyridazine (B1198779) ring deactivates the adjacent nitrogen, preventing undesired side reactions and ensuring the successful formation of the fused bicyclic system. nih.gov

A major resurgence of interest in this scaffold was sparked by the discovery and success of ponatinib, a potent multi-targeted tyrosine kinase inhibitor approved for the treatment of certain types of leukemia. nih.gov Ponatinib features an imidazo[1,2-b]pyridazine core, demonstrating the scaffold's capacity to be elaborated into highly effective and specific therapeutic agents. nih.gov This success has catalyzed extensive research into new synthetic methodologies, including metal-catalyzed cross-coupling reactions, to functionalize the imidazo[1,2-b]pyridazine core at various positions, thereby expanding its chemical space and potential applications. researchgate.net

Significance of the Imidazo[1,2-b]pyridazine Core as a Privileged Heterocyclic System in Modern Chemical and Biomedical Sciences

The imidazo[1,2-b]pyridazine nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. This distinction arises from its ability to serve as a versatile template for the development of ligands for a multitude of biological targets. The rigid, planar structure of the core, combined with its specific arrangement of nitrogen atoms, allows for diverse interactions with biological macromolecules.

Derivatives of this scaffold have demonstrated a remarkable range of pharmacological activities, as detailed in the table below.

Biological ActivityTarget/Application Area
AnticancerKinase inhibitors (e.g., CDK12/13, TRK, VEGFR2) nih.govresearchgate.net
Anti-inflammatoryInhibition of pro-inflammatory cytokine production
AntiviralTargeting viral replication processes
AntiparasiticAgents against parasites like Toxoplasma gondii
AntibacterialDevelopment of new antimicrobial agents
Neurological DisordersLigands for β-amyloid plaques in Alzheimer's disease nih.gov

This wide array of biological activities underscores the immense therapeutic potential of the imidazo[1,2-b]pyridazine system and continues to drive its exploration in drug discovery programs. nih.gov

Research Trajectories and Future Directions for Halogenated Imidazo[1,2-b]pyridazines

Halogenated imidazo[1,2-b]pyridazines are not merely derivatives; they are crucial synthetic intermediates that unlock a vast potential for molecular diversification. The presence of halogen atoms, particularly chlorine and bromine, at positions such as C3, C6, and C8, provides reactive handles for a variety of chemical transformations.

Future research is heavily focused on leveraging these halogenated precursors in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. researchgate.netresearchgate.net These reactions allow for the precise and efficient installation of a wide range of substituents (aryl, alkyl, amino groups, etc.), enabling the systematic exploration of structure-activity relationships (SAR). The differential reactivity of halogens at various positions on the ring system can be exploited for sequential, site-selective modifications, further expanding the complexity and diversity of the molecules that can be generated. researchgate.net This strategy is central to the development of next-generation kinase inhibitors, novel radiotracers for medical imaging, and advanced organic materials. researchgate.netnih.gov

Specific Focus on 6,8-Dichloroimidazo[1,2-b]pyridazine within the Imidazo[1,2-b]pyridazine Class

Within the family of halogenated derivatives, this compound stands out as a particularly valuable synthetic building block. While detailed, dedicated studies on this specific compound are not as widespread as for its mono-chloro counterparts, its significance lies in its potential for dual functionalization.

The presence of two chlorine atoms at the 6- and 8-positions opens up avenues for creating complex, multi-substituted imidazo[1,2-b]pyridazine derivatives. Synthetic strategies can be designed to exploit the potential for differential reactivity between the C6 and C8 positions, allowing for the sequential and regioselective introduction of different functional groups. This capability is highly advantageous in constructing molecular libraries for high-throughput screening and in the rational design of molecules with precisely tailored properties. For instance, one chlorine atom could be substituted via a Suzuki coupling, followed by an amination reaction at the other position, leading to a 6,8-disubstituted product with distinct functionalities. researchgate.net The this compound scaffold, therefore, serves as a key starting material for accessing novel chemical entities with potential applications in areas where multi-point interaction with a biological target is required, such as in the development of highly selective enzyme inhibitors or molecular probes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2N3 B3086678 6,8-Dichloroimidazo[1,2-b]pyridazine CAS No. 1161847-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dichloroimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-3-5(8)10-11-2-1-9-6(4)11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLRMDGVQIRAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801292078
Record name 6,8-Dichloroimidazo[1,2-b]pyridazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161847-29-5
Record name 6,8-Dichloroimidazo[1,2-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1161847-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dichloroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 6,8 Dichloroimidazo 1,2 B Pyridazine and Its Derivatives

Classical Approaches to Imidazo[1,2-b]pyridazine (B131497) Core Synthesis

Traditional methods for constructing the imidazo[1,2-b]pyridazine core predominantly rely on condensation and cyclization reactions, forming the five-membered imidazole (B134444) ring onto a pre-existing pyridazine (B1198779) ring.

A primary and widely used method for synthesizing the imidazo[1,2-b]pyridazine backbone is the condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine. nih.gov This reaction typically proceeds under mild basic conditions, for example, using sodium bicarbonate. nih.gov The presence of a halogen on the pyridazine ring is crucial for the successful and high-yield formation of the desired bicyclic product. nih.gov In the absence of the halogen, the ring nitrogen that is not adjacent to the amino group is more nucleophilic, leading to preferential alkylation at that site, which hinders the necessary cyclization. nih.gov

The reaction involves the initial N-alkylation of the 3-aminopyridazine (B1208633) at the N1 position by the α-bromoketone, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring. This approach allows for the introduction of various substituents at the 2-position of the imidazo[1,2-b]pyridazine core, depending on the structure of the starting α-bromoketone. umich.edu For instance, the reaction of 3-amino-6-(phenylthio)pyridazine (B1279446) with 1-bromopinacolone (B42867) in dimethylformamide (DMF) yields 2-t-butyl-6-(phenylthio)imidazo[1,2-b]pyridazine. umich.edu

Table 1: Examples of Condensation Reactions

3-Aminopyridazine Precursorα-BromoketoneResulting Imidazo[1,2-b]pyridazine Derivative
3-Amino-6-chloropyridazine (B20888)1-Bromopinacolone2-t-Butyl-6-chloroimidazo[1,2-b]pyridazine umich.edu
3-Amino-6-(phenylthio)pyridazine1-Bromopinacolone2-t-Butyl-6-(phenylthio)imidazo[1,2-b]pyridazine umich.edu
3-Amino-6-halopyridazineGeneric α-BromoketoneSubstituted Imidazo[1,2-b]pyridazine nih.gov

The use of 3-amino-6-chloropyridazine is a cornerstone in the synthesis of many key imidazo[1,2-b]pyridazine intermediates. umich.edu This precursor is readily available and its chlorine atom at the 6-position can be retained in the final product or serve as a handle for further functionalization through nucleophilic substitution reactions. umich.edu For example, methyl 6-chloroimidazo[1,2-b]pyridazine-2-carbamate is a key intermediate that can be prepared using this approach, allowing for a wide range of subsequent modifications. umich.edu

A specific patented method for synthesizing 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile (B570510) starts with 3-amino-6-chloropyridazine. google.com The process involves an initial reaction with N,N-dimethylformamide dimethyl acetal (B89532) to form an amidine intermediate. This intermediate is then reacted with bromoacetonitrile, followed by a base-induced cyclization to yield the final product. google.com While 3-amino-6-chloropyridazine is more common, 3-amino-6-fluoropyridazine can also be employed in similar condensation strategies, offering an alternative halogen for different reactivity profiles in subsequent reactions.

The formation of the imidazo[1,2-b]pyridazine ring is fundamentally a cyclization reaction. While the condensation with α-haloketones is the most common example, other multicomponent reactions can also achieve this transformation. For related heterocyclic systems like imidazo[1,2-a]pyrazines, one-pot three-component condensations have been developed. rsc.org A plausible mechanism for such reactions involves the initial condensation of an amino-heterocycle (like 2-aminopyrazine) with an aldehyde to form an imine. rsc.org This imine is then activated by a catalyst, such as iodine, facilitating a nucleophilic attack by an isocyanide. rsc.org The resulting intermediate undergoes a [4+1] cycloaddition, followed by an intramolecular cyclization involving the ring nitrogen to form the fused imidazole ring. rsc.org This general principle of forming an intermediate that subsequently undergoes intramolecular cyclization is central to building the imidazo[1,2-b]pyridazine core.

A distinct synthetic route has been developed for constructing more complex, fused systems like pyrido[3',2':4,5]imidazo[1,2-b]pyridazine. researchgate.net This method utilizes 2-chloro-3-nitropyridine (B167233) and 6-chloropyridazin-3(2H)-one as the initial reactants. researchgate.net The key step in this synthesis involves a reaction mediated by phosphorus oxychloride (POCl₃). researchgate.net This approach leads to the formation of a 2-chloropyrido[3',2':4,5]imidazo[1,2-b]pyridazine, where the chlorine atom at the 2-position is activated for subsequent replacement by various nucleophiles, allowing for the generation of a library of derivatives. researchgate.net

Chloroacetaldehyde and its chemical equivalents, such as chloroacetamide, represent simple two-carbon building blocks for forming the imidazole ring. Attempts have been made to use these reagents in condensation reactions with aminopyridazines. For instance, the condensation of 3-amino-6-chloropyridazine with chloroacetamide was explored to prepare 2-amino-6-chloroimidazo[1,2-b]pyridazine. umich.edu However, under numerous conditions, this specific reaction failed to produce the desired product, either resulting in the recovery of starting materials or the formation of intractable mixtures at elevated temperatures. umich.edu This highlights that while conceptually straightforward, the reactivity of simple α-halo carbonyl compounds may not always be suitable for this specific heterocyclic synthesis.

Advanced Metal-Catalyzed Synthetic Routes for 6,8-Dichloroimidazo[1,2-b]pyridazine Scaffolds

Modern organic synthesis has introduced powerful metal-catalyzed methods for both the construction and functionalization of heterocyclic scaffolds, including imidazo[1,2-b]pyridazines. researchgate.net These advanced routes offer greater efficiency, selectivity, and scope compared to classical methods.

Palladium-catalyzed cross-coupling reactions are particularly prominent. researchgate.net These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the direct functionalization of a pre-formed halogenated imidazo[1,2-b]pyridazine core. For example, a this compound scaffold could be selectively functionalized at either the 6- or 8-position by choosing appropriate reaction conditions.

Palladium catalysis is also employed in the core formation itself. One such method is the auto-tandem palladium-catalyzed amination. researchgate.net This involves an intermolecular Buchwald-Hartwig amination followed by an intramolecular N-arylation to construct the fused ring system in a single pot. researchgate.net

Furthermore, the use of organometallic intermediates provides a regioselective pathway for functionalizing the scaffold. rsc.org For the related 6-chloroimidazo[1,2-a]pyrazine (B1590719) system, treatment with organomagnesium (TMPMgCl·LiCl) or organozinc (TMP₂Zn·2MgCl₂·2LiCl) reagents leads to selective metalation at different positions on the ring. rsc.org Quenching these organometallic intermediates with various electrophiles allows for the precise installation of substituents. rsc.org Such a strategy could be adapted for the targeted synthesis of complex 6,8-disubstituted imidazo[1,2-b]pyridazine derivatives.

Table 2: Overview of Metal-Catalyzed Methodologies

Catalysis TypeReaction NameApplicationReference
Palladium-CatalyzedSuzuki, Heck, SonogashiraFunctionalization of halo-imidazo[1,2-b]pyridazines researchgate.net
Palladium-CatalyzedBuchwald-Hartwig AminationFused ring formation (intramolecular N-arylation) researchgate.net
OrganometallicDirected MetalationRegioselective functionalization of the core scaffold rsc.org

Transition-Metal-Catalyzed Cyclization Strategies

The construction of the imidazo[1,2-b]pyridazine ring system can be achieved through several methods, including transition-metal-catalyzed reactions that form the core structure from simpler precursors. researchgate.net One prominent strategy involves palladium-catalyzed intramolecular amination. researchgate.net

For instance, a tandem palladium-catalyzed amination process has been successfully employed to synthesize fused heterocyclic systems. This approach, known as the Buchwald-Hartwig methodology, can be adapted for ring-forming reactions. researchgate.net The process involves an initial intermolecular coupling of a halo-pyridine or similar heterocycle with an aminopyridazine, followed by an intramolecular N-arylation to close the imidazole ring. researchgate.net For example, the reaction of 2-chloro-3-iodopyridine (B15675) with 3-aminopyridazine using a palladium(II) acetate (B1210297) catalyst results in the formation of a pyrido[3',2':4,5]imidazo[1,2-b]pyridazine derivative in excellent yield. researchgate.net This type of auto-tandem cyclization demonstrates the utility of transition metals in constructing the fundamental imidazo[1,2-b]pyridazine skeleton. researchgate.net

Catalyst SystemReactantsProduct TypeYield
Pd(OAc)₂ / Xantphos2-Chloro-3-iodopyridine, 3-AminopyridazinePyrido[3',2':4,5]imidazo[1,2-b]pyridazine94%

Cross-Coupling Reactions for Functionalization

Cross-coupling reactions are indispensable for the functionalization of the pre-formed imidazo[1,2-b]pyridazine core, allowing for the introduction of a wide array of substituents. researchgate.netresearchgate.net The chlorine atoms at the C6 and C8 positions of this compound serve as versatile handles for such transformations.

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids. nih.govcore.ac.uk While functionalization at the halogenated C6 and C8 positions is common, derivatization at the C3 position of the imidazole ring is also a key strategy for producing trisubstituted imidazo[1,2-b]pyridazines. To achieve this, a halogen must first be introduced at the C3 position. Subsequently, this C3-halogen can undergo Suzuki-Miyaura coupling.

For example, a sequential coupling strategy can be employed. Starting with a di- or tri-halogenated imidazo[1,2-b]pyridazine, the different reactivities of the halogens can be exploited to achieve regioselective functionalization. researchgate.net This allows for the stepwise introduction of various aryl or heteroaryl groups at specific positions on the heterocyclic core, including C3, to generate complex, trisubstituted derivatives. researchgate.net The use of palladium catalysts with bulky phosphine (B1218219) ligands is often crucial for the efficient coupling of chloroarenes. researchgate.netnih.gov

Beyond the Suzuki-Miyaura reaction, a variety of other palladium-catalyzed cross-coupling reactions are utilized to modify the imidazo[1,2-b]pyridazine scaffold. researchgate.net

Sonogashira Coupling : This reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.gov It is a powerful method for introducing alkynyl moieties onto the imidazo[1,2-b]pyridazine ring.

Heck Reaction : The Heck reaction forms a carbon-carbon bond between an unsaturated halide and an alkene in the presence of a base and a palladium catalyst. researchgate.net

Negishi Coupling : This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. researchgate.net

Kumada Coupling : The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) to couple with an organic halide, often catalyzed by nickel or palladium. researchgate.net For example, 2,6-dichloroimidazo[1,2-b]pyridazine (B47463) can be alkylated at the C6 position by reacting it with n-propylmagnesium bromide in the presence of a catalyst like NiCl₂(dppp) to yield 2-chloro-6-n-propylimidazo[1,2-b]pyridazine. researchgate.net

Stille Reaction : The Stille reaction creates a C-C bond by coupling an organotin compound with an organic halide. researchgate.net This method has been applied to imidazo[1,2-b]pyridazine derivatives, such as the reaction of 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine (B3074818) with organotin reagents to functionalize the C3 or C6 positions. researchgate.net

These reactions collectively provide comprehensive tools for elaborating the imidazo[1,2-b]pyridazine core, enabling the synthesis of a vast library of derivatives. researchgate.netresearchgate.net

Coupling ReactionReactantsCatalyst/ReagentsProduct Type
Kumada 2,6-Dichloroimidazo[1,2-b]pyridazine, n-Propylmagnesium bromideNiCl₂(dppp)C6-alkylated derivative
Stille 6-Bromoimidazo[1,2-b]pyridazine, Tributyl(vinyl)tinPd(PPh₃)₄C6-vinylated derivative

C-H Activation Methodologies (C-Arylation, C-Benzylation, C-Alkylation)

Direct C-H activation is a modern, atom-economical strategy for functionalizing heterocyclic cores without the need for pre-halogenation. researchgate.netmdpi.com This approach allows for the direct coupling of a C-H bond with a suitable partner. For the imidazo[1,2-b]pyridazine system, C-H functionalization has been developed for C-arylation, C-benzylation, and C-alkylation. researchgate.net

Palladium-catalyzed direct C-H arylation is a notable example, often targeting the C3 position of the imidazole ring, which is the most nucleophilic and reactive site for such transformations. researchgate.net This methodology provides a more efficient alternative to traditional cross-coupling reactions that require organometallic reagents. researchgate.netmdpi.com The regioselectivity of these reactions can sometimes be controlled by the choice of catalyst and directing groups, although for electron-rich heterocycles like imidazo[1,2-b]pyridazine, functionalization often proceeds selectively at the most electron-rich C-H bond. nih.govrsc.org

N-Arylation Approaches

N-arylation reactions, such as the Buchwald-Hartwig amination, are typically used to form carbon-nitrogen bonds. researchgate.net While direct N-arylation on a pre-formed, neutral imidazo[1,2-b]pyridazine ring is not common due to the nature of the ring nitrogens, this type of reaction is integral to certain cyclization strategies that form the ring system itself. researchgate.netmit.edu As mentioned in section 2.2.1, palladium-catalyzed intramolecular N-arylation serves as the key ring-closing step in tandem reactions to construct fused imidazo[1,2-b]pyridazine systems. researchgate.net Additionally, exocyclic amino groups attached to the imidazo[1,2-b]pyridazine core can undergo N-arylation to further functionalize the molecule. researchgate.net

Regioselective Halogenation and Halogen Exchange Reactions

Regioselective halogenation is a critical step for preparing substrates for cross-coupling reactions. The C3 position of the imidazo[1,2-b]pyridazine ring is particularly susceptible to electrophilic substitution. researchgate.net Therefore, treatment with halogenating agents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) can selectively introduce a chlorine, bromine, or iodine atom at this position. nih.govrsc.org

For instance, a 6-chloroimidazo[1,2-b]pyridazine (B1266833) derivative can be nitrated at the C3 position, demonstrating the reactivity of this site toward electrophiles. mdpi.com Similarly, direct halogenation provides a straightforward route to 3-halo-imidazo[1,2-b]pyridazines, which are key intermediates for subsequent functionalization via cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.netnih.gov Halogen exchange reactions can also be employed to convert a less reactive halide (like chloride) to a more reactive one (like iodide) to facilitate subsequent C-C bond formation.

Reaction TypeSubstrateReagentPosition of Halogenation
Electrophilic Halogenation Imidazo[1,2-a]pyridine (B132010) derivativesNaClO₂ / AcOHC3 (Chlorination)
Electrophilic Halogenation Imidazo[1,2-a]pyridine derivativesNaBrO₂ / AcOHC3 (Bromination)

Introduction of Chlorine Atoms at Positions 6 and 8

The primary strategy for synthesizing the this compound core does not typically involve the direct chlorination of a parent imidazo[1,2-b]pyridazine ring. Instead, the synthesis is built upon a pre-halogenated pyridazine precursor. The process generally begins with a suitably substituted 3-aminopyridazine that already contains the necessary chlorine atoms at the desired positions.

For example, the synthesis of a related compound, 6-chloro-2-substituted imidazo[1,2-b]pyridazine, is achieved through the condensation reaction of 3-amino-6-chloropyridazine with an α-haloketone, such as 2-bromo-1-substituted ethanone (B97240) or 1,3-dichloroacetone. mdpi.comsemanticscholar.org This cyclocondensation reaction forms the fused imidazole ring, establishing the core imidazo[1,2-b]pyridazine structure with the C6 chlorine atom already in place. mdpi.comsemanticscholar.org To obtain the 6,8-dichloro derivative, the synthetic route would necessitate starting with a 3-amino-4,6-dichloropyridazine precursor, which then undergoes a similar cyclization reaction to yield the final this compound ring system.

Methods for Selective Halogenation on the Imidazo[1,2-b]pyridazine Ring

Once the core imidazo[1,2-b]pyridazine ring is formed, further halogenation often targets the electron-rich imidazole portion of the molecule, specifically the C3 position. A variety of methods have been developed for the regioselective halogenation of related imidazo-fused heterocycles, which are applicable to the imidazo[1,2-b]pyridazine system.

Classical methods for C3-halogenation involve the use of N-halosuccinimides (NCS for chlorination, NBS for bromination) under various conditions. More recent and efficient strategies have been developed to avoid the use of transition metals. For the analogous imidazo[1,2-a]pyridine system, a facile, transition-metal-free method uses inexpensive sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) as the halogen source in the presence of acetic acid. nih.govrsc.org This approach provides high regioselectivity for the C3 position and offers good to excellent yields. nih.gov Such methods are advantageous as they employ cheap and readily available reagents. nih.govrsc.org

Table 1: Conditions for Selective C3-Halogenation of Imidazo[1,2-a]pyridines

Halogenating AgentSolventTemperature (°C)Typical YieldsReference
NaClO₂ / Acetic AcidDMF60Good to Excellent nih.gov
NaBrO₂ / Acetic AcidDMF6070-88% nih.gov

Hydrogenation Reactions (e.g., using Pd/C)

Hydrogenation is a crucial reaction in the modification of imidazo[1,2-b]pyridazine derivatives, often employed for the reduction of nitro groups, double bonds, or for debenzylation. Palladium on carbon (Pd/C) is a widely used and efficient catalyst for these transformations. mdpi.com However, a significant challenge in hydrogenating halogenated compounds like this compound is the potential for hydrodehalogenation—the undesired removal of the chlorine atoms. organic-chemistry.org

To achieve chemoselectivity, catalyst poisons are often introduced to moderate the high activity of the Pd/C catalyst. researchgate.net Diphenylsulfide has been identified as an effective catalyst poison that allows for the selective reduction of olefins, acetylenes, and other functional groups while leaving aromatic halogens, benzyl (B1604629) esters, and N-Cbz protecting groups intact. organic-chemistry.org This controlled deactivation of the catalyst is essential for preserving the chloro-substituents on the pyridazine ring during hydrogenation of other parts of the molecule. organic-chemistry.orgresearchgate.net The development of modified Pd catalysts, including those poisoned with nitrogen-containing bases like 2,2'-dipyridyl or ethylenediamine, has also been a key area of research to prevent unwanted hydrogenolysis. nih.gov

Synthesis of Specific Halogenated Precursors and Intermediates (e.g., 3-bromo-6,8-dichloroimidazo[1,2-b]pyridazine)

The synthesis of multi-halogenated intermediates like 3-bromo-6,8-dichloroimidazo[1,2-b]pyridazine is a key step for creating diverse derivatives through subsequent cross-coupling or substitution reactions. The synthesis of such a precursor is typically achieved in a sequential manner.

First, the this compound core is constructed as described in section 2.3.1. Following the formation of the bicyclic system, regioselective bromination at the C3 position is carried out. This can be accomplished using standard brominating agents like N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent like acetic acid. prepchem.com The resulting 3-bromo-6,8-dichloroimidazo[1,2-b]pyridazine serves as a versatile platform for further functionalization, for instance, in C-6 amination reactions or palladium-catalyzed cross-coupling reactions at the different halogenated positions. researchgate.netresearchgate.net

Nitration and Sulfonylation Reactions for Derivative Synthesis (e.g., 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine)

Introducing electron-withdrawing groups like nitro (NO₂) and sulfonyl (SO₂R) groups is a common strategy to modify the electronic properties and biological activity of the imidazo[1,2-b]pyridazine scaffold.

Nitration is a classic electrophilic aromatic substitution reaction. masterorganicchemistry.com For the imidazo[1,2-b]pyridazine ring system, this reaction is highly regioselective, targeting the C3 position. The synthesis of 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine is achieved by treating the 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380) precursor with a nitrating mixture of concentrated sulfuric acid and nitric acid. mdpi.com The reaction is typically performed at low temperatures (e.g., in an ice-water bath) to control the exothermic reaction and prevent side products, affording the desired 3-nitro derivative in high yield. mdpi.comresearchgate.net This selective nitration at the C3 position has been demonstrated on various substituted imidazo-fused heterocycles. mdpi.com

Sulfonylation reactions also proceed via electrophilic substitution. While direct C-sulfonylation examples on this specific core are less commonly detailed, the introduction of sulfonyl groups is often achieved through substitution reactions. For instance, a sulfonyl group can be introduced by reacting a halogenated precursor with a sulfinate salt, such as sodium benzenesulfinate. mdpi.comresearchgate.net This nucleophilic substitution reaction, however, differs from a direct electrophilic sulfonylation on the aromatic ring.

Table 2: Reagents and Conditions for C3-Nitration

Starting MaterialReagentsConditionsProductYieldReference
6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazineHNO₃ (68%), H₂SO₄0 °C to Room Temp, 3h6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine98% mdpi.com
8-bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridineHNO₃ (65%), H₂SO₄0 °C to Room Temp, 3h8-bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine60% mdpi.com

Challenges and Innovations in Scalable Synthesis and Yield Optimization for this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives presents several challenges. These include the need for harsh or hazardous reagents (e.g., concentrated acids for nitration), the multi-step nature of the syntheses which can lead to cumulative yield loss, and the frequent reliance on chromatographic purification, which is often impractical on a large scale. mdpi.com

Key challenges include:

Regiocontrol: Ensuring high selectivity in halogenation and nitration reactions is crucial to avoid the formation of difficult-to-separate isomeric impurities.

Reaction Conditions: The use of strong acids, high temperatures, or hazardous reagents requires specialized equipment and handling procedures for safe scale-up.

Innovations in the field aim to address these issues. The development of transition-metal-free C-H functionalization methods, for example, offers a more sustainable and cost-effective alternative to traditional cross-coupling reactions. nih.govrsc.org Furthermore, process optimization, as detailed in synthetic patents, focuses on adjusting molar ratios of reactants, reaction times, and temperatures to maximize yield and purity while simplifying the workup and isolation procedures. google.com The exploration of palladium-catalyzed reactions, including Suzuki, Heck, and Sonogashira couplings, continues to provide innovative and efficient pathways for the functionalization of the imidazo[1,2-b]pyridazine core, which can be crucial for optimizing the final steps in the synthesis of complex derivatives. researchgate.net

Structure Activity Relationship Sar Studies of 6,8 Dichloroimidazo 1,2 B Pyridazine Derivatives

Elucidation of Structural Determinants for Biological Activity within the Imidazo[1,2-b]pyridazine (B131497) Scaffold

The biological activity of imidazo[1,2-b]pyridazine derivatives is intrinsically linked to the specific three-dimensional arrangement of substituents on the core scaffold, which dictates the molecule's interaction with its biological target. This heterocyclic system is an isosteric analogue of related scaffolds like imidazo[1,2-a]pyridine (B132010), where a nitrogen atom replaces a CH group in the six-membered ring. nih.gov This substitution can be effective in reducing ligand lipophilicity, a key parameter in drug design. nih.gov

The scaffold's inherent structure allows for precise orientation of functional groups into the binding pockets of enzymes and receptors. For instance, in the context of PIM kinase inhibition, crystal structures reveal that imidazo[1,2-b]pyridazines interact with the NH2-terminal lobe helix αC of the kinase, rather than the conventional hinge region targeted by many ATP-mimetic inhibitors. semanticscholar.org This unique binding mode is a primary determinant of their high selectivity. semanticscholar.org

Similarly, for p38 MAP kinase inhibitors, a structure-based design approach has been used to transform existing scaffolds into the imidazo[1,2-b]pyridazine system. nih.gov This transformation was guided by X-ray crystallography, which showed that the new scaffold could enhance hydrophobic interactions with key residues like Phe169 in the kinase's active site. nih.gov The successful formation of the imidazo[1,2-b]pyridazine ring itself often relies on the presence of a halogen, such as chlorine, on the pyridazine (B1198779) ring, which directs the initial condensation reaction. nih.gov This highlights how the foundational chemical properties of the scaffold are critical determinants for both synthesis and ultimate biological function.

Impact of Substituent Variation on Target Interaction and Biological Efficacy

The therapeutic potential of the imidazo[1,2-b]pyridazine core is unlocked through the strategic placement of various substituents. Modifications at positions 2, 3, 6, and 8 have been extensively studied to fine-tune the biological efficacy of these compounds against a range of targets. nih.govnih.gov

Systematic modifications at key positions on the imidazo[1,2-b]pyridazine ring have demonstrated a profound impact on binding affinity and inhibitory activity.

Position 2: This position is critical for target engagement in many derivatives. For ligands targeting β-amyloid plaques, a phenyl ring at the 2-position appears to be a crucial requirement. nih.gov Replacing this phenyl ring with other aromatic systems, such as pyridinyl or thiophenyl rings, leads to a significant reduction in binding affinity. nih.gov Further substitution on this phenyl ring is also a key driver of potency.

Position 3: The 3-position is another key site for modification. Optimization at this position has been shown to increase inhibitory activity against I-kappa B kinase (IKKβ). nih.gov For instance, Suzuki-Miyaura cross-coupling reactions have been used to introduce various aryl groups at the C3-position, leading to the development of potent inhibitors of proto-oncogene tyrosine-protein kinase (ROS1) and neurotrophic tyrosine receptor kinase (NTRK). researchgate.net

Position 6: The 6-position exhibits a notable tolerance for a variety of substituents, allowing for the modulation of physicochemical properties and binding affinity. nih.gov In the context of β-amyloid ligands, the nature of the substituent at C6 influences binding, with a 6-methylthio analogue showing higher affinity than a 6-methoxyl analogue. nih.gov The size and electronegativity of halogen atoms at this position also affect binding. nih.gov For TAK1 kinase inhibitors, the introduction of a (2S,6R)-2,6-dimethylmorpholino group at C6 was found to be beneficial for activity against multiple myeloma cells. nih.gov In the development of Haspin inhibitors, replacing a C6 alkyloxy group with heteroalkyl cycles, particularly morpholine, led to a significant improvement in activity. nih.gov

Position 8: While the parent compound of interest is dichlorinated at positions 6 and 8, studies on related scaffolds provide insight. For the related imidazo[1,2-a]pyridine series, substitution at the 8-position with a pyridinephenylsulfonamide group was explored to form a hydrogen bond with Lys802 in the PI3Kα active site, thereby enhancing potency. nih.gov This suggests that in derivatives where the C8 chlorine is replaced, this position can be a critical interaction point.

The following table summarizes the inhibitory activities of several imidazo[1,2-b]pyridazine derivatives with different substitution patterns, illustrating the SAR at positions 2 and 6 for binding to synthetic Aβ1-40 plaques. nih.gov

Certain functional groups have been identified as key pharmacophores that significantly enhance biological activity. A prime example is the 2-N,N-dimethylaminophenyl moiety. nih.gov SAR studies on imidazo[1,2-b]pyridazines designed as ligands for β-amyloid plaques revealed that this specific group might be an essential requirement for achieving desirable binding affinities. nih.gov Comparison of tertiary amino analogues with their secondary and primary amino counterparts showed that the tertiary amines consistently provided higher affinity. nih.gov This suggests that the electronic and steric properties of the N,N-dimethylamino group are crucial for optimal interaction with the target site on the Aβ aggregates.

The imidazo[1,2-b]pyridazine scaffold shows varying degrees of tolerance to modification at different positions, which is a highly advantageous feature for drug development. As noted, the 6-position is particularly amenable to substitution. Studies on Aβ plaque binders found that Ki values ranged from approximately 10 to 50 nM with different substituents at the 6-position, indicating a moderate tolerance for modification at this site. nih.gov However, this tolerance is not unlimited; for example, the incorporation of ω-fluoroethyl or ω-fluoropropyl groups at C6 was found to decrease binding affinity. nih.gov This flexibility at the 6-position has been exploited to optimize compounds for various targets, including IKKβ and Haspin kinase, where diverse amine-containing cycles have been successfully introduced. nih.govnih.gov

Comparative SAR Analysis with Related Heterocyclic Systems (e.g., Imidazo[1,2-a]pyridines)

Comparing the SAR of imidazo[1,2-b]pyridazines with related heterocyclic systems, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines, provides valuable insights for rational drug design. Imidazo[1,2-b]pyridazines were initially designed as isosteric analogues of the Aβ imaging agent IMPY, an imidazo[1,2-a]pyridine derivative. nih.gov The strategic replacement of a CH group with a more electronegative nitrogen atom was intended to reduce lipophilicity and non-specific binding, a common strategy in medicinal chemistry. nih.gov

In the development of Mps1 kinase inhibitors, a scaffold-hopping approach led from an initial imidazo[1,2-a]pyrazine (B1224502) hit to the more potent imidazo[1,2-b]pyridazine-based compounds. nih.gov This change was crucial for improving cellular activity and achieving oral bioavailability. nih.gov Similarly, in a program targeting antikinetoplastid agents, a lead compound from the 3-nitroimidazo[1,2-a]pyridine (B1296164) series was used as the basis for a "ring variation" strategy, resulting in the synthesis of a 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. mdpi.com This highlights how SAR knowledge from one heterocyclic system can be effectively transferred to guide the design of another, leveraging subtle electronic and structural differences to achieve improved therapeutic properties.

Rational Design Principles for Novel 6,8-Dichloroimidazo[1,2-b]pyridazine-Based Ligands

The development of novel ligands based on the this compound scaffold is increasingly guided by rational, structure-based design principles. nih.govnih.gov This approach utilizes computational modeling and structural biology data to predict and validate interactions between a ligand and its target protein, thereby accelerating the optimization process.

One successful strategy involves pharmacophore hybridization. For example, novel dual agonists for the farnesoid X receptor (FXR) and peroxisome proliferator-activated receptor δ (PPARδ) were designed by creating hybrid molecules that combined the structural features of a known FXR agonist (GW-4064) and a PPARδ agonist (GW-0742) onto a 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine core. nih.govresearchgate.net

Structure-based design, informed by X-ray crystallography, is another powerful principle. The discovery of potent p38 MAP kinase inhibitors was achieved by identifying the imidazo[1,2-b]pyridazine scaffold as a replacement that could enhance hydrophobic interactions within the kinase active site, a hypothesis confirmed by co-crystal structures. nih.gov Similarly, the optimization of Haspin kinase inhibitors was rapidly advanced by using crystal structures and effective docking models to guide the selection of substituents at the C-6 position. nih.gov These rational design approaches allow medicinal chemists to move beyond traditional trial-and-error methods and towards a more predictive and efficient discovery of novel, highly potent, and selective therapeutic agents.

Scaffold-Hopping Strategies for Improved Ligand Properties

Scaffold hopping is a key strategy in drug discovery aimed at identifying structurally novel compounds by modifying the core molecular framework of a known active molecule. mdpi.com This approach can lead to compounds with improved properties such as enhanced activity, better selectivity, and more favorable pharmacokinetic profiles.

A pertinent example of scaffold hopping involves the modification of a 3-nitroimidazo[1,2-a]pyridine core to a 3-nitroimidazo[1,2-b]pyridazine (B98374) scaffold in the pursuit of new antikinetoplastid agents. mdpi.com The initial hit compound, a 3-nitroimidazo[1,2-a]pyridine derivative, displayed promising activity. The scaffold-hopping strategy was implemented by replacing the carbon atom at position 5 of the imidazo[1,2-a]pyridine ring with a nitrogen atom, resulting in the imidazo[1,2-b]pyridazine core. mdpi.com

This modification led to the synthesis of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Biological evaluation of this new compound revealed potent activity against the trypomastigote blood stream form of T. b. brucei, with an EC50 value of 0.38 µM, which was an improvement over the original hit compound (EC50 = 0.95 µM). mdpi.com However, the new derivative exhibited poor solubility in culture media, which hindered the determination of its full biological profile, including cytotoxicity and activity against other parasitic forms. mdpi.com This highlights a common challenge in drug development where improvements in potency can be accompanied by undesirable changes in physicochemical properties.

CompoundScaffoldEC50 T. b. brucei (µM)CC50 HepG2 (µM)EC50 L. infantum (axenic amastigote) (µM)
Hit A3-nitroimidazo[1,2-a]pyridine0.95> 100.8
Scaffold-Hopped Derivative3-nitroimidazo[1,2-b]pyridazine0.38> 7.8> 1.6

Isosteric Analog Design for Reduced Lipophilicity and Non-Specific Binding

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. nih.govufrj.br Isosteres are atoms, ions, or molecules that have the same number of valence electrons and similar steric and electronic configurations. researchgate.net The application of isosteric replacements to the this compound scaffold can be a powerful tool to modulate properties such as lipophilicity, which is a key factor in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for non-specific binding. chemrxiv.org

Potential isosteric replacements for the chlorine atoms include other halogens like fluorine, or bioisosteric groups such as a cyano (-CN), methoxy (B1213986) (-OCH3), or trifluoromethyl (-CF3) group. chemrxiv.orgchemrxiv.org Each of these substitutions would have a different impact on the electronic properties and lipophilicity of the molecule. For instance, replacing chlorine with fluorine would be expected to slightly reduce lipophilicity, while replacement with a methoxy group would likely lead to a more significant decrease in lipophilicity and an increase in polarity. A cyano group would also decrease lipophilicity and could act as a hydrogen bond acceptor. Conversely, a trifluoromethyl group, while electronically similar to a chlorine atom in some respects, would significantly increase lipophilicity.

The following table illustrates the predicted effect of various isosteric replacements at the 6- and 8-positions of the imidazo[1,2-b]pyridazine ring on the compound's lipophilicity, represented by the logarithm of the partition coefficient (LogP).

Position 6 SubstituentPosition 8 SubstituentPredicted Change in Lipophilicity (LogP)Rationale
ClClBaselineReference compound
FClDecreaseFluorine is less lipophilic than chlorine.
FFSignificant DecreaseTwo fluorine atoms will have an additive effect on reducing lipophilicity compared to two chlorine atoms.
CNClDecreaseThe cyano group is more polar and less lipophilic than chlorine.
OCH3ClSignificant DecreaseThe methoxy group is polar and can act as a hydrogen bond acceptor, reducing lipophilicity.
CF3ClIncreaseThe trifluoromethyl group is highly lipophilic.

By systematically synthesizing and evaluating such isosteric analogs, researchers can establish a clear SAR and identify derivatives with an optimized balance of potency, reduced lipophilicity, and minimized non-specific binding.

Mechanistic Investigations of 6,8 Dichloroimidazo 1,2 B Pyridazine in Biological Systems

Target Identification and Validation for 6,8-Dichloroimidazo[1,2-b]pyridazine and Analogues

The identification of biological targets for this compound and its analogues often begins with broad screening assays. Researchers utilize techniques like protein stability shift assays to identify specific proteins that interact with these compounds. semanticscholar.org This approach led to the discovery of the PIM serine/threonine kinase family as a target for this class of molecules. semanticscholar.org

Once a potential target is identified, validation follows through a series of more specific in vitro and cellular assays. For instance, after identifying FMS-like tyrosine kinase 3 (FLT3) as a potential target for acute myeloid leukemia (AML), researchers synthesized a series of imidazo[1,2-b]pyridazine (B131497) derivatives to explore the structure-activity relationship (SAR). acs.orgnih.govnih.gov These compounds were then tested for their inhibitory activity against the recombinant FLT3 kinase and in AML-derived cell lines that harbor activating mutations of FLT3, such as the internal tandem duplication (FLT3-ITD). acs.orgnih.govfigshare.com The selectivity of these compounds is a key aspect of validation, often assessed by testing them against a panel of other kinases to ensure they are not acting as pan-kinase inhibitors. tandfonline.com

Further validation involves structural biology techniques. X-ray crystallography has been used to determine the binding mode of imidazo[1,2-b]pyridazine derivatives to their target kinases, such as DYRK1A and Haspin. dundee.ac.uktandfonline.com These structural studies provide a detailed understanding of the molecular interactions, confirming that the compounds bind to the intended target and guiding the rational design of more potent and selective analogues. dundee.ac.uktandfonline.comox.ac.uk For example, crystallographic analysis revealed that some imidazo[1,2-b]pyridazines interact with the NH2-terminal lobe of PIM1 kinase rather than the typical hinge region, explaining their high selectivity. semanticscholar.org

Inhibition of Protein Kinases by Imidazo[1,2-b]pyridazine Derivatives

The imidazo[1,2-b]pyridazine scaffold is a versatile motif for the inhibition of a wide range of protein kinases. researchgate.net Substitutions at various positions on the bicyclic ring system, particularly at positions 2, 3, 6, and 8, allow for the fine-tuning of potency and selectivity against different kinase targets. nih.gov

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are found in approximately 30% of acute myeloid leukemia (AML) cases, making it a significant therapeutic target. nih.gov The most common mutation, an internal tandem duplication (FLT3-ITD), leads to ligand-independent activation of the kinase, promoting uncontrolled cell proliferation. acs.org

Researchers have identified imidazo[1,2-b]pyridazine derivatives as potent inhibitors of FLT3-ITD. acs.orgnih.govfigshare.com Through scaffold hopping from other known kinase inhibitors, a series of imidazo[1,2-b]pyridazines were developed. acs.orgresearchgate.net One notable compound, designated 34f , demonstrated nanomolar inhibitory activity against both recombinant FLT3-ITD and the drug-resistant FLT3-D835Y mutant. nih.govfigshare.com This compound also showed potent growth inhibition in AML cell lines positive for FLT3-ITD (MV4-11 and MOLM-13) while being significantly less active against FLT3-independent cell lines. nih.govfigshare.com In vitro experiments confirmed that these inhibitors suppress the downstream signaling pathways activated by FLT3. nih.govfigshare.com

CompoundTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (nM)
34f FLT3-ITD4MV4-117
34f FLT3-D835Y1MOLM-139

Data sourced from multiple studies. nih.govfigshare.com

Cyclin-dependent kinases (CDKs) are essential for regulating cell cycle progression, and their dysregulation is a common feature of cancer. tandfonline.comnih.gov The imidazo[1,2-b]pyridazine scaffold has been successfully modified to create potent and selective inhibitors of CDKs. researchgate.netnih.gov This series of compounds was developed from earlier imidazo[1,2-a]pyridine (B132010) CDK inhibitors to create less lipophilic molecules. nih.gov

Structural studies have confirmed that these compounds bind to CDKs, though their binding mode can differ from the imidazo[1,2-a]pyridine series, which accounts for differences in the structure-activity relationship. nih.gov Research has led to the identification of potent and selective inhibitors of CDK2. researchgate.netnih.gov Furthermore, imidazo[1,2-b]pyridazine derivatives have been developed as covalent inhibitors of CDK12 and CDK13, which are promising targets for triple-negative breast cancer (TNBC). digitellinc.comnih.gov For example, compound 24 was identified as a potent covalent inhibitor of CDK12 and CDK13, forming a bond with Cys1039 of CDK12 and effectively suppressing the proliferation of TNBC cell lines. nih.gov

CompoundTarget KinaseIC₅₀ (nM)
Compound 24 CDK1215.5
Compound 24 CDK1312.2
CHR-6494 (5) CDK291
Compound 12 CDK2110

Data sourced from multiple studies. tandfonline.comnih.gov

Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and cdc2-like kinases (CLKs) are involved in various cellular processes, and their inhibition is of interest for treating neurological disorders, diabetes, and cancer. dundee.ac.ukacs.org Several 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have been synthesized and identified as selective inhibitors of DYRKs and CLKs, with some compounds showing IC₅₀ values below 100 nM. researchgate.netnih.gov

Structure-activity relationship studies and in silico drug design have led to the development of potent cellular inhibitors of DYRK1A with selectivity over much of the kinome. dundee.ac.ukox.ac.uk For instance, optimization of an initial fragment led to compound 17 , a potent DYRK1A inhibitor. dundee.ac.uk X-ray crystallography of this compound bound to DYRK1A facilitated the rational design of compound 29 , which showed improved selectivity against the closely related CLK kinases. dundee.ac.ukox.ac.uk This selectivity was achieved by designing the molecule to occupy a shallow lipophilic cleft unique to the hinge region of DYRK1A. dundee.ac.uk

CompoundTarget KinaseIC₅₀ (nM)
Compound 20a DYRK1A50
Compound 20a CLK182
Compound 20a CLK444

Data sourced from a 2017 study. nih.gov

The significant differences between the kinomes of protozoan parasites and their human hosts present opportunities for developing selective antiparasitic drugs. researchgate.netnih.gov The imidazo[1,2-b]pyridazine scaffold has been explored for this purpose, with derivatives tested against a panel of parasitic kinases. researchgate.netnih.gov

Studies have shown that 3,6-disubstituted imidazo[1,2-b]pyridazines can potently inhibit Plasmodium falciparum CLK1 (PfCLK1). nih.gov Compound 20a was identified as a particularly effective and selective inhibitor against PfCLK1, in addition to its activity against human DYRK1A and CLKs. nih.gov The same library of compounds was also tested against Leishmania amazonensis, where several compounds demonstrated anti-leishmanial activity. nih.gov Another study focused on a 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine derivative, which showed good in vitro activity against the bloodstream form of Trypanosoma brucei brucei. mdpi.com

CompoundTarget Organism/KinaseIC₅₀ (nM) / EC₅₀ (µM)
Compound 20a Plasmodium falciparum CLK1 (PfCLK1)32 nM
3-nitroimidazo[1,2-b]pyridazine (B98374) derivative Trypanosoma brucei brucei0.38 µM

Data sourced from multiple studies. nih.govmdpi.com

Modulation of Other Enzyme Systems

Beyond the well-studied kinase families, imidazo[1,2-b]pyridazine derivatives have been shown to modulate other enzyme systems. Structural analysis identified this class of compounds as specific inhibitors of PIM kinases, which are potential targets in hematopoietic malignancies. semanticscholar.org These inhibitors were found to be ATP competitive but not ATP mimetic, binding to a region distinct from the canonical hinge region, which contributes to their selectivity. semanticscholar.org

The scaffold has also been utilized to develop inhibitors for other therapeutic targets:

Tyrosine Kinase 2 (Tyk2): A series of 6-anilino imidazopyridazines were identified as ligands for the pseudokinase (JH2) domain of Tyk2, a member of the Janus kinase (JAK) family involved in autoimmune and inflammatory diseases. nih.gov

Transforming growth factor-β activated kinase (TAK1): In multiple myeloma research, 6-substituted imidazo[1,2-b]pyridazines were found to inhibit TAK1 at nanomolar concentrations. nih.gov

Tropomyosin receptor kinases (TRKs): Novel imidazo[1,2-b]pyridazine derivatives have been developed as potent second-generation TRK inhibitors, capable of overcoming resistance mutations. nih.gov

Anaplastic lymphoma kinase (ALK): Macrocyclic derivatives based on the imidazo[1,2-b]pyridazine core have been designed as novel ALK inhibitors to combat resistance mutations in non-small cell lung cancer. nih.gov

These findings underscore the versatility of the this compound scaffold and its analogues in targeting a diverse range of enzymes, primarily within the kinase family, for various therapeutic applications. nih.govresearchgate.net

Phosphodiesterase 10 (PDE10) Inhibition

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum and plays a crucial role in regulating cyclic nucleotide signaling. nih.gov Its inhibition is considered a potential therapeutic strategy for psychiatric and neurodegenerative disorders. nih.gov Research into novel PDE10A inhibitors has identified the imidazo[1,2-b]pyridazine scaffold as a promising framework. Studies have led to the discovery of potent imidazo[1,2-b]pyridazine-based inhibitors of PDE10A. researchgate.net Through analog modification and exploration of structure-activity relationships, researchers have aimed to enhance selectivity for PDE10A over other phosphodiesterase subtypes, which is a critical factor for developing targeted therapeutics. researchgate.net

Inhibition of Helicobacter pylori VirB11 ATPase

Scientific literature available does not currently provide evidence for the investigation of this compound or other imidazo[1,2-b]pyridazine derivatives as inhibitors of Helicobacter pylori VirB11 ATPase. Research in this area has focused on other heterocyclic scaffolds, such as imidazo[1,2-a]pyrazines, which have been designed and synthesized as potential inhibitors of the VirB11 ATPase HP0525, a key component of the type IV secretion system in H. pylori. ucl.ac.uknih.gov

Interaction with Human Cav3 (Calcium Voltage-Gated Channel)

The Cav3 family of T-type voltage-gated calcium channels, particularly the Cav3.1 and Cav3.2 subtypes, are involved in neuronal excitability and have been identified as targets for neurological conditions. nih.govnih.gov The imidazo[1,2-b]pyridazine scaffold has been shown to interact with these channels.

A specific derivative, 6-methoxy-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid (DM2), has been demonstrated to block the Cav3.1 T-type calcium channel subtype in vitro. nih.gov Further in vivo studies involving the administration of DM2 into the ventrolateral periaqueductal grey (VLPAG) region of the brain produced an antinociceptive effect in a formalin-induced pain model. This analgesic action was consistent with the effects of ethosuximide, a known T-type calcium channel blocker, suggesting that the mechanism of action for the observed effects of DM2 involves the modulation of Cav3 channels. nih.gov

Interactions with Biomolecular Aggregates (e.g., β-Amyloid Plaques) for Imaging Agent Development

The accumulation of β-amyloid (Aβ) plaques is a primary neuropathological hallmark of Alzheimer's disease. nih.gov Consequently, the development of imaging agents that can detect these plaques in the brain is of high diagnostic importance. The imidazo[1,2-b]pyridazine structure has been explored as a novel scaffold for creating such agents. nih.gov

A series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their binding affinity to synthetic Aβ₁₋₄₀ aggregates. nih.gov The in vitro binding affinities were determined through competitive binding assays with a known Aβ plaque ligand. The structure-activity relationship (SAR) studies revealed that substitutions at the 2- and 6-positions of the imidazo[1,2-b]pyridazine ring significantly influenced the binding affinity. nih.gov

Specifically, compounds featuring a 2-(4'-Dimethylaminophenyl) group showed favorable binding properties. nih.gov Modifications at the 6-position, including halogens like chlorine, were systematically evaluated. The derivative 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine demonstrated a particularly high binding affinity, with a Kᵢ value of 11.0 nM, indicating its potential as a lead compound for developing novel positron emission tomography (PET) radiotracers for imaging Aβ plaques. nih.govnih.gov

Inhibition Constant (Kᵢ) Values of Imidazo[1,2-b]pyridazine Derivatives for Binding to Aβ₁₋₄₀ Aggregates nih.gov
CompoundSubstituent at 2-positionSubstituent at 6-positionKᵢ (nM) ± SD
1a 4'-(Dimethylamino)phenyl-Cl152.3 ± 14.8
1b 4'-(Dimethylamino)phenyl-Br170.1 ± 20.1
1c 4'-(Dimethylamino)phenyl-I185.7 ± 25.4
2 4'-(Methylamino)phenyl-Cl245.8 ± 30.5
3 4'-Aminophenyl-Cl>1000
4 4'-(Dimethylamino)phenyl-SCH₃11.0 ± 1.5
PIB Reference Compound (Pittsburgh Compound B)12.3 ± 1.3
IMPY Reference Compound10.5 ± 1.1

Proposed Mechanisms of Action (MOA) at the Molecular and Cellular Level (in vitro studies)

Derivatives of the imidazo[1,2-b]pyridazine scaffold have been investigated in vitro, revealing several potential mechanisms of action at the molecular and cellular levels.

Antiparasitic Activity: One study synthesized 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine and evaluated its activity against kinetoplastids. mdpi.com The compound showed good in vitro activity against the bloodstream form of Trypanosoma brucei brucei, the parasite responsible for sleeping sickness, with an EC₅₀ value of 0.38 µM. mdpi.com This suggests a potential mechanism involving the disruption of essential biological pathways within the parasite.

Acetylcholinesterase (AChE) Inhibition and Anti-proliferative Effects: Certain 3-nitro-6-amino-imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), with IC₅₀ values in the nanomolar range (40–50 nM). mdpi.com Beyond AChE inhibition, these compounds were evaluated for their effects on human neuroblastoma cells. In vitro studies showed that these derivatives could induce cell cycle arrest in the G0/G1 phase, reduce cellular ATP levels, and activate adenosine (B11128) monophosphate-activated protein kinase (AMPK), leading to enhanced mitochondrial oxidative stress. mdpi.com

Anti-inflammatory Effects: The same AChE-inhibiting imidazo[1,2-b]pyridazine compounds were also found to possess anti-inflammatory properties in vitro. mdpi.com They were shown to inhibit the lipopolysaccharide (LPS)-induced release of cyclooxygenase-2 (COX-2) and nitric oxide in primary rat microglial cells, indicating a mechanism that involves the modulation of neuroinflammatory pathways. mdpi.com

Computational Chemistry and Molecular Modeling Studies of 6,8 Dichloroimidazo 1,2 B Pyridazine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein.

The imidazo[1,2-b]pyridazine (B131497) scaffold has been identified as a potent core for kinase inhibitors, particularly against FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). nih.govresearchgate.net Computational docking studies have been instrumental in understanding how derivatives of 6,8-dichloroimidazo[1,2-b]pyridazine interact with the FLT3 kinase domain.

In one such study, molecular docking was performed on derivatives of 3-bromo-6,8-dichloroimidazo[1,2-b]pyridazine to predict their binding poses within the ATP-binding pocket of FLT3. nih.gov The analysis revealed that the imidazo[1,2-b]pyridazine core acts as a scaffold, positioning substituents to form key interactions with amino acid residues in the kinase domain. The docking results showed that the core structure fits into the hinge region of the kinase, a common binding mode for ATP-competitive inhibitors. Specific interactions, such as hydrogen bonds and hydrophobic contacts, are crucial for stabilizing the ligand-protein complex and are predictive of inhibitory activity. For instance, modifications at various positions on the imidazo[1,2-b]pyridazine ring were explored to optimize interactions with a pocket lined by residues such as Ala626, Leu818, and Phe830. bibliotekanauki.pl

Table 1: Predicted Interactions of an Imidazo[1,2-b]pyridazine Derivative with FLT3 Kinase Domain Residues
Interaction TypeInteracting ResidueRole in Binding
Hydrogen BondCys694Anchors the ligand to the hinge region.
Hydrogen BondGlu661Contributes to binding affinity and specificity.
Hydrophobic/Van der WaalsLeu616Stabilizes the ligand within the ATP-binding pocket.
Hydrophobic/Van der WaalsPhe830Forms part of a hydrophobic pocket, enhancing binding.
π-π StackingPhe691 (Gatekeeper Residue)Can be a critical interaction for some inhibitors, though mutations here (F691L) can confer resistance. nih.gov

This table represents a generalized summary of key interactions identified in docking studies of imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-b]pyridazine derivatives with FLT3 kinase. bibliotekanauki.plnih.gov

The imidazo[1,2-b]pyridazine structure has also been evaluated for its potential to bind to β-amyloid (Aβ) plaques, a pathological hallmark of Alzheimer's disease. nih.gov While studies may not have focused specifically on the 6,8-dichloro derivative, research on the broader class of imidazo[1,2-b]pyridazines provides valuable structure-activity relationship (SAR) insights.

In vitro binding assays using synthetic Aβ1-40 aggregates have been performed on a series of these compounds. nih.gov The binding affinities were found to be highly dependent on the substitution patterns at the 2- and 6-positions of the heterocyclic core. For example, the presence of a 2-(4'-Dimethylaminophenyl) group was shown to be a key requirement for achieving high binding affinity. nih.gov These experimental findings suggest that the planar, aromatic nature of the imidazo[1,2-b]pyridazine core allows it to intercalate between the β-sheets of amyloid fibrils, an interaction that can be further stabilized by appropriate substituents that form hydrophobic and hydrogen-bonding interactions. Computational docking models of these ligands with Aβ fibril structures could elucidate the specific atomic-level interactions responsible for this binding.

Table 2: In Vitro Binding Affinities (Ki) of Selected Imidazo[1,2-b]pyridazine Derivatives to Aβ1-40 Aggregates
CompoundSubstituent at Position 2Substituent at Position 6Ki (nM)
44'-Dimethylaminophenyl-SCH311.0
54'-Dimethylaminophenyl-OCH314.3
64'-Dimethylaminophenyl-Cl29.4
114'-Aminophenyl-I>1000

Data sourced from a study on imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques. nih.gov

The urgency of the COVID-19 pandemic spurred widespread computational efforts to identify potential inhibitors of key SARS-CoV-2 proteins. frontiersin.orgmdpi.com The main protease (Mpro or 3CLpro) and the papain-like protease (PLpro) are critical for viral replication and have been primary targets for in silico screening campaigns. rsc.org

While specific docking studies focusing on this compound against SARS-CoV-2 targets are not extensively documented in the available literature, the general methodology is well-established. Such an exploration would involve docking the compound into the crystal structure of the target protein (e.g., Mpro, PDB ID: 6LU7). f1000research.com The goal would be to determine if the molecule can form stable interactions with the catalytic dyad (His41 and Cys145) or other critical residues within the active site, thereby predicting its potential to inhibit viral replication. frontiersin.org This structure-based virtual screening approach allows for the rapid evaluation of large compound libraries and the prioritization of candidates for further experimental testing. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations complement molecular docking by providing a dynamic view of the ligand-protein complex, assessing its stability, and revealing conformational changes that may occur upon binding. mdpi.com

Although specific MD simulation studies for this compound were not identified in the search results, this technique is crucial for validating docking poses and understanding the dynamics of binding. For a docked complex of a this compound derivative with a target like FLT3 kinase, an MD simulation could:

Assess Stability: By tracking the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time (e.g., 100 ns), researchers can determine if the docked pose is stable or if the ligand dissociates from the binding pocket. mdpi.com

Analyze Conformational Changes: MD can reveal how the protein's active site adapts to the presence of the ligand, or how the ligand itself changes conformation to achieve an optimal fit.

Refine Binding Interactions: The simulation can show the persistence of key interactions, like hydrogen bonds, and identify the role of water molecules in mediating the binding, providing a more accurate picture than static docking. nih.gov

Homology Modeling in Drug Discovery and Design

When an experimental 3D structure of a target protein is unavailable, homology (or comparative) modeling can be used to construct a model based on the known structure of a related homologous protein. This technique is vital for enabling structure-based drug design for novel or difficult-to-crystallize targets.

A prime example of its application is in the study of imidazo[1,2-b]pyridazine-based FLT3 inhibitors. For docking simulations, a homology model of the active "DFG-in" conformation of FLT3 was utilized. nih.gov This was necessary because available crystal structures may not represent the specific active conformation required for the binding of certain types of inhibitors. By building a reliable model of the target protein in its relevant functional state, researchers can perform more accurate molecular docking simulations to guide the synthesis and optimization of potent and selective inhibitors.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods provide detailed information about electron distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potential, which are fundamental to understanding a molecule's reactivity and its ability to participate in intermolecular interactions.

For compounds related to this compound, DFT calculations have been employed to predict their reactivity. These studies analyze the distribution of electron density and partial charges on each atom in the molecule. Such information is critical for predicting which parts of the molecule are likely to act as hydrogen bond donors or acceptors, or which sites are susceptible to metabolic attack. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can estimate the molecule's electronic reactivity and its propensity to donate or accept electrons, which is a key aspect of ligand-receptor binding.

In Silico Screening and Virtual Ligand Design for New this compound Analogs

The discovery of novel therapeutic agents based on the this compound scaffold is increasingly guided by computational chemistry and molecular modeling. These in silico techniques, including virtual screening and ligand-based design, offer a resource-efficient and rapid approach to identify, design, and optimize new analogs with enhanced potency and selectivity for specific biological targets. mdpi.combeilstein-journals.org By simulating molecular interactions and predicting pharmacological properties, researchers can prioritize the synthesis of compounds with the highest probability of success, accelerating the drug discovery pipeline. upenn.edu

Virtual ligand design for analogs of the imidazo[1,2-b]pyridazine core often begins with a known target protein structure or a set of existing active molecules. beilstein-journals.org Structure-based virtual screening involves docking large libraries of virtual compounds into the binding site of a target protein to predict their binding affinity and orientation. upenn.edu This process helps in identifying novel derivatives that can form favorable interactions, such as hydrogen bonds or hydrophobic contacts, with key amino acid residues.

For instance, in the development of novel inhibitors targeting enzymes like Anaplastic Lymphoma Kinase (ALK), computational docking is a key strategy. nih.gov Researchers design new imidazo[1,2-b]pyridazine derivatives and use molecular docking to predict how modifications to the core structure will affect binding to the ALK kinase domain. This approach was instrumental in designing macrocyclic derivatives of imidazo[1,2-b]pyridazine to overcome drug resistance mutations. nih.gov Similarly, in the pursuit of new Cyclin-Dependent Kinases 12/13 (CDK12/13) inhibitors for cancer therapy, computational modeling helped in the rational design of compounds that could form a covalent bond with a specific cysteine residue (Cys1039) in the target kinase. nih.gov

Ligand-based approaches are employed when a high-resolution structure of the target is unavailable. beilstein-journals.org These methods, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, rely on the information from a series of known active and inactive molecules to build a model that correlates chemical structures with biological activity. mdpi.com This model can then be used to screen virtual libraries or to guide the design of new analogs with predicted high activity.

The following table summarizes representative findings from computational studies on related imidazo[1,2-b]pyridazine analogs, illustrating the data generated during in silico screening and design processes. These examples showcase how computational predictions of binding affinity and inhibitory activity guide the selection of candidates for synthesis and further biological evaluation.

Table 1: Examples of In Silico Data for Designed Imidazo[1,2-b]pyridazine Analogs
Compound ClassTargetComputational MethodKey Finding / PredictionExperimental Result (IC50)Reference
Imidazo[1,2-b]pyridazine MacrocyclesAnaplastic Lymphoma Kinase (ALK)Molecular DockingDesigned to overcome G1202R mutation by forming optimal interactions in the kinase binding pocket.Lead compounds showed potent inhibition of resistant ALK mutants. nih.gov
Imidazo[1,2-b]pyridazine DerivativesCDK12/13Molecular DockingPredicted covalent bond formation with Cys1039 residue.Compound 24 showed potent activity with IC50 values of 15.5 nM (CDK12) and 12.2 nM (CDK13). nih.gov
6-amino-imidazo[1,2-b]pyridazine AnalogsTyrosine Kinase 2 (Tyk2) JH2 DomainStructure-Activity Relationship (SAR) ModelingIdentified N1-substituent on a pyridone ring as crucial for improving metabolic stability and cell permeability.Lead compound 6 showed a favorable pharmacokinetic profile and efficacy in a rat arthritis model. nih.gov

These computational strategies allow for the systematic exploration of the chemical space around the this compound core. By modifying substituents at various positions, virtual screening can identify analogs with improved binding to a target of interest, better selectivity against off-targets, and more desirable ADME (absorption, distribution, metabolism, and excretion) properties, thereby refining the design of the next generation of therapeutic candidates. nih.gov

Analytical and Spectroscopic Characterization Methodologies in 6,8 Dichloroimidazo 1,2 B Pyridazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For 6,8-dichloroimidazo[1,2-b]pyridazine, ¹H and ¹³C NMR spectra would provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the three aromatic protons on the bicyclic ring system. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituents. Based on data from analogous structures, the protons are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm. For instance, in the related compound 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380), protons on the pyridazine (B1198779) ring appear at δ 7.87 (d, J = 9.5 Hz) and 7.09 (d, J = 9.5 Hz). mdpi.com The proton on the imidazole (B134444) ring is observed as a singlet at δ 7.96. mdpi.com For this compound, one would expect to see three distinct signals, likely two doublets and one singlet, with coupling constants characteristic of their positions on the rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum for this compound would display six distinct signals corresponding to the six carbon atoms of the imidazopyridazine core. The carbons bonded to the chlorine atoms (C6 and C8) and those adjacent to nitrogen atoms would exhibit characteristic downfield shifts. For comparison, the ¹³C NMR data for 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine shows signals at δ 146.1, 144.7, 136.9, 125.3, 118.3, and 115.1 ppm in CDCl₃. mdpi.com The specific chemical shifts for the 6,8-dichloro derivative would be influenced by the substitution pattern.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Related Imidazo[1,2-b]pyridazine (B131497) Derivative

CompoundSolventNucleusChemical Shift (δ, ppm) and Multiplicity
6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine mdpi.comCDCl₃¹H7.96 (s, 1H), 7.87 (d, J = 9.5 Hz, 1H), 7.09 (d, J = 9.5 Hz, 1H), 4.76 (s, 1H)
CDCl₃¹³C146.1, 144.7, 136.9, 125.3, 118.3, 115.1, 36.5

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is commonly used to determine the molecular weight of a compound by observing the protonated molecule [M+H]⁺. For this compound (C₆H₃Cl₂N₃), the expected monoisotopic mass is approximately 188.97 g/mol . The mass spectrum would show a characteristic isotopic pattern for the [M+H]⁺ ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound. For example, in the analysis of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, HRMS was used to confirm its elemental composition. mdpi.com This technique would be crucial to unequivocally confirm the identity of this compound.

Fragmentation Analysis: Electron impact (EI) mass spectrometry, a harder ionization technique, can be used to study the fragmentation pathways of the molecule. The fragmentation of pyridazine and related heterocyclic systems often involves the loss of small, stable molecules like N₂, HCN, or cleavage of substituent groups. researchgate.net For this compound, characteristic fragmentation would likely involve the sequential loss of chlorine atoms and fragmentation of the bicyclic ring system.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

TechniqueIon TypeCalculated m/zInformation Obtained
ESI-MS[M+H]⁺~189.98Molecular Weight Confirmation
HRMS-ESI[M+H]⁺C₆H₄Cl₂N₃⁺Elemental Formula Verification

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds. Expected characteristic peaks would include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds within the imidazopyridazine ring system would appear in the 1400-1650 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretching vibrations are expected to be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the purification of synthesized compounds and for the assessment of their purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. For imidazo[1,2-b]pyridazine derivatives, silica (B1680970) gel plates are commonly used, and visualization can be achieved under UV light. mdpi.com

Column Chromatography: This is the standard method for the purification of imidazo[1,2-b]pyridazine derivatives on a larger scale. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as dichloromethane (B109758) and ethyl acetate (B1210297), in varying ratios to achieve optimal separation. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final compound. Reversed-phase HPLC, using a C18 column with a mobile phase gradient of methanol (B129727) and water, is often employed. mdpi.com A pure compound will exhibit a single, sharp peak in the chromatogram.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is used to confirm the empirical formula of the synthesized molecule. The calculated elemental composition for this compound (C₆H₃Cl₂N₃) is:

Carbon (C): 37.93%

Hydrogen (H): 1.59%

Nitrogen (N): 22.12%

Experimental values obtained for a pure sample should be within ±0.4% of these theoretical values to confirm the elemental composition.

Advanced Spectroscopic Methods for Investigating Molecular Properties and Interactions

For an unambiguous and complete structural assignment, especially for complex molecules or for studying molecular interactions, advanced spectroscopic methods are employed.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY experiments establish proton-proton coupling relationships, helping to identify adjacent protons in the molecule.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra show correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

These techniques, while not explicitly reported for this compound, are standard practice in the characterization of novel heterocyclic compounds. preprints.org

X-ray Crystallography: For compounds that can be obtained as single crystals, X-ray crystallography provides the ultimate structural proof. It determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity and stereochemistry unequivocally.

Future Perspectives in 6,8 Dichloroimidazo 1,2 B Pyridazine Research

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis and functionalization of the imidazo[1,2-b]pyridazine (B131497) skeleton are foundational to exploring its therapeutic potential. Traditional methods often involve the condensation of 3-aminopyridazines with α-haloketones. nih.gov However, future research is increasingly focused on more efficient, versatile, and environmentally sustainable synthetic strategies.

Recent decades have seen a surge in the use of metal-catalyzed cross-coupling reactions to functionalize the imidazo[1,2-b]pyridazine core. researchgate.net Techniques like Suzuki-Miyaura, Sonogashira, and Heck couplings have become vital for creating diverse libraries of compounds for biological screening. researchgate.netresearchgate.net A significant future direction lies in the advancement of C-H activation methodologies, which allow for the direct functionalization of the heterocyclic core without the need for pre-functionalized starting materials, thereby improving atom economy. researchgate.net

In line with the growing emphasis on green chemistry, the development of novel synthetic routes is moving towards minimizing environmental impact. rsc.org Key areas of exploration include:

Metal-Free Catalysis: Developing reactions that avoid heavy metal catalysts reduces cost and toxicity. rsc.org For the related imidazo[1,2-a]pyridine (B132010) scaffold, a rapid, metal-free synthesis in aqueous media has been reported, highlighting a promising avenue for imidazo[1,2-b]pyridazines. rsc.org

Aqueous Media: Performing reactions in water instead of volatile organic solvents is a cornerstone of sustainable chemistry. rsc.orgacs.org

Multicomponent Reactions (MCRs): One-pot syntheses that combine three or more reactants to form a complex product are highly efficient. rsc.org Iodine-catalyzed MCRs, for instance, have been used for related nitrogen-containing heterocycles and represent a viable strategy for this scaffold. rsc.org

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

These sustainable approaches will not only make the synthesis of 6,8-dichloroimidazo[1,2-b]pyridazine derivatives more efficient and cost-effective but also more environmentally responsible. acs.org

Development of Advanced SAR and QSAR Models for Predictive Design

A deep understanding of Structure-Activity Relationships (SAR) is crucial for optimizing the potency and selectivity of drug candidates. Extensive SAR studies have been conducted on imidazo[1,2-b]pyridazine derivatives, providing valuable insights into how different substituents at various positions on the scaffold influence biological activity. nih.gov For example, in developing ligands for β-amyloid plaques, it was found that a 2-N,N-dimethylaminophenyl group was important for high binding affinity, while modifications at the 6-position were moderately tolerated. nih.gov Similarly, SAR has been established for derivatives targeting kinases like Haspin and IRAK4. nih.govnih.gov

The future of predictive design lies in moving beyond qualitative SAR to develop sophisticated quantitative structure-activity relationship (QSAR) models. These computational models can:

Statistically correlate chemical structures with biological activities.

Predict the potency of novel, unsynthesized compounds.

Help prioritize synthetic targets, saving time and resources.

Provide insights into the key molecular features responsible for activity.

By integrating existing SAR data with 3D structural information from techniques like X-ray crystallography and molecular docking, researchers can build robust QSAR models. nih.gov These models will be instrumental in the rational design of new this compound derivatives with enhanced efficacy and improved pharmacokinetic profiles.

Discovery of Unprecedented Biological Targets and Therapeutic Applications

The imidazo[1,2-b]pyridazine scaffold has proven to be a versatile binder for a multitude of biological targets, leading to a wide range of therapeutic applications. nih.govresearchgate.net A significant portion of research has focused on its utility as a kinase inhibitor for cancer therapy. nih.gov The success of this scaffold in targeting various kinases underscores its potential for expansion into new therapeutic areas.

Target ClassSpecific Target(s)Potential Therapeutic ApplicationReference(s)
Kinase Inhibitors ALK, PI3K/mTOR, Haspin, IRAK4, BTK, TRK, CDK12/13, Tyk2Cancer, Autoimmune Diseases nih.govnih.govnih.govdrugbank.comnih.govresearchgate.netnih.govnih.gov
CNS Targets β-Amyloid Plaques, Benzodiazepine ReceptorsAlzheimer's Disease (Imaging), Anxiety nih.govresearchgate.net
Antiparasitic KinetoplastidsLeishmaniasis, Trypanosomiasis nih.govmdpi.com
Other VariousAnti-inflammatory, Antiviral, Metabolic Disorders nih.gov

Future research will focus on screening this compound-based libraries against novel and underexplored biological targets. Given the scaffold's ability to interact with diverse protein families, there is significant potential for discovering first-in-class inhibitors for unprecedented targets. This could lead to new treatments for a host of conditions, including neurodegenerative diseases, metabolic disorders, and emerging infectious diseases. The development of derivatives as imaging agents, such as for β-amyloid plaques in Alzheimer's disease, also represents a growing area of interest. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the drug discovery process, making it faster, cheaper, and more efficient. mednexus.orgaccscience.com For the imidazo[1,2-b]pyridazine field, these technologies offer powerful tools to overcome traditional research and development bottlenecks. mdpi.com

Key applications of AI/ML include:

Predictive Modeling: AI algorithms can analyze vast datasets of chemical structures and biological activities to build highly accurate predictive models for potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. mednexus.org This allows for the in silico screening and prioritization of virtual compounds before committing to costly synthesis.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as binding to a particular biological target while maintaining drug-like characteristics. accscience.commdpi.com This can accelerate the discovery of novel imidazo[1,2-b]pyridazine derivatives with desired therapeutic profiles.

Target Identification: AI can analyze complex biological data from genomics, proteomics, and clinical trials to identify and validate new drug targets, expanding the potential applications for this versatile scaffold. accscience.com

By integrating AI and ML into the design-synthesis-test-analyze cycle, researchers can explore chemical space more effectively and accelerate the journey from a hit compound to a viable drug candidate.

Collaborative Research Initiatives for Accelerating Discovery in the Imidazo[1,2-b]pyridazine Field

The challenges of modern drug discovery are often too large for any single entity to tackle alone. Collaborative research initiatives, including public-private partnerships and pre-competitive collaborations between pharmaceutical companies, are becoming increasingly vital for accelerating progress.

A prime example is a collaborative virtual screening project focused on the related imidazo[1,2-a]pyridine scaffold for visceral leishmaniasis. nih.gov This initiative involved pooling proprietary compound libraries from multiple pharmaceutical companies for in silico screening, which rapidly expanded the chemical diversity around an initial hit compound. nih.gov This approach not only improved the antiparasitic activity but also provided confidence in the viability of the chemical series. nih.gov

Applying a similar collaborative model to the imidazo[1,2-b]pyridazine field could yield significant benefits:

Access to Diverse Chemical Libraries: Combining compound collections from different organizations increases the chances of finding novel hits.

Shared Expertise and Resources: Collaboration allows for the sharing of knowledge in chemistry, biology, and computational modeling, as well as expensive screening and analytical resources.

Risk Mitigation: Sharing the costs and risks of early-stage drug discovery can make it more feasible to investigate challenging targets or diseases.

Fostering an ecosystem of open innovation and collaboration among academic institutions, government labs, and private industry will be crucial for unlocking the full therapeutic potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6,8-dichloroimidazo[1,2-b]pyridazine, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via cyclization reactions using precursors such as 2-aminopyridazines and aliphatic 1,3-difunctional reagents. A two-step approach is often employed:

Core formation : Use ethyl (chloroacetyl)carbamate and Na₂HPO₄ in DMA to initiate cyclization .

Functionalization : Introduce substituents via nucleophilic substitution or coupling reactions (e.g., Ba(OH)₂ in NMP/H₂O for hydrolysis) .

  • Optimization : Monitor reaction progress with HPLC or TLC. Adjust solvent polarity (e.g., DMA vs. DMF) to control reaction kinetics and minimize side products .

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

  • Key Techniques :

  • ¹H/¹³C NMR : The chlorine substituents at positions 6 and 8 produce distinct deshielding effects. Compare chemical shifts with imidazo[1,2-a]pyrimidines, which lack pyridazine ring strain .
  • Mass Spectrometry : Look for the molecular ion peak at m/z 217 (C₆H₄Cl₂N₃) and characteristic fragmentation patterns (e.g., loss of Cl•) .
    • Validation : Cross-reference with single-crystal XRD data to confirm regiochemistry .

Q. What is the role of the imidazo[1,2-b]pyridazine core in modulating biological activity?

  • Mechanistic Insight : The fused bicyclic system enhances π-π stacking with aromatic residues in enzyme binding pockets. Chlorine atoms at positions 6 and 8 increase electrophilicity, promoting covalent interactions with nucleophilic targets (e.g., cysteine thiols) .
  • Experimental Design : Use SAR studies to compare activity against analogs with halogen substitutions at other positions .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for targeted drug discovery?

  • Strategies :

  • Position 3 : Perform Suzuki-Miyaura coupling using Pd catalysts to introduce aryl/heteroaryl groups .
  • Position 6/8 : Exploit chlorine’s leaving-group potential for nucleophilic substitution with amines or thiols under basic conditions (K₂CO₃ in DMF) .
    • Challenges : Competing side reactions at adjacent positions require careful stoichiometric control (e.g., limiting equivalents of nucleophiles) .

Q. How do contradictory reports on the compound’s pharmacological activity inform experimental design?

  • Case Analysis : Some studies highlight anxiolytic potential via GABA receptor modulation, while others emphasize kinase inhibition .
  • Resolution : Use orthogonal assays (e.g., patch-clamp electrophysiology for ion channels vs. kinase activity profiling) to decouple mechanisms. Include negative controls (e.g., knockout cell lines) to validate target specificity .

Q. What computational methods predict the binding affinity of this compound derivatives?

  • Approach :

Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase PDB:1M17).

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

  • Validation : Correlate in silico binding scores with in vitro IC₅₀ values from fluorescence polarization assays .

Q. How can synthetic byproducts be characterized and minimized during scale-up?

  • Byproduct Identification : Employ LC-MS/MS to detect dimers or dehalogenated derivatives. Common impurities include 6-chloro-8-hydroxy analogs due to hydrolysis .
  • Mitigation : Optimize reaction temperature (70–80°C) and use anhydrous solvents to suppress hydrolysis. Add scavengers (e.g., molecular sieves) to trap water .

Methodological Considerations

  • Data Reproducibility : Document solvent purity, catalyst lot numbers, and reaction atmosphere (N₂ vs. air). Discrepancies in yields often trace to trace oxygen or moisture .
  • Ethical Compliance : Adhere to in vitro research guidelines; avoid in vivo testing without regulatory approval .

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6,8-Dichloroimidazo[1,2-b]pyridazine

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